molecular formula C16H15Cl2N3O3S B2779689 1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1147691-58-4

1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2779689
CAS RN: 1147691-58-4
M. Wt: 400.27
InChI Key: YZPQQYGUHKUIDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a chemical compound with potential applications in scientific research. It is commonly referred to as DCPMU and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Scientific Research Applications

Organic Synthesis and Heterocyclic Compound Formation

Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing nucleophilic sulfur such as thioureas, leading to the formation of heterocyclic compounds like thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones through a series of steps involving an initial attack of the sulfur anion on the intermediate epoxide followed by ring closure (Reeve & Coley, 1979). This process highlights the role of similar compounds in synthesizing a variety of heterocyclic structures, which are crucial in medicinal chemistry and materials science.

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have shown to be effective corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency is attributed to the strong adsorption of these molecules onto the metal surface, forming a protective layer that significantly reduces corrosion (Mistry et al., 2011). This application is of particular importance in industries where metal durability and longevity are critical.

Antimicrobial and Anticancer Activities

The synthesis and structural confirmation of novel urea derivatives have been explored for their biological activities, including antimicrobial and antitumor potentials. Some synthesized compounds possess promising antitumor activities, indicating the potential of such chemicals in developing new therapeutic agents (Ling et al., 2008). This area of research is critical for discovering new drugs and understanding the molecular basis of their actions.

Environmental Impact and Analysis

The environmental occurrence and impact of similar polychlorinated phenyl urea compounds, like triclocarban, have been studied due to their use as antibacterial additives in personal care products. Analytical techniques such as liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) have been developed for determining concentrations of such compounds in aquatic environments, highlighting concerns over their environmental fate and behavior (Halden & Paull, 2004).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3S/c17-14-7-4-12(10-15(14)18)20-16(22)19-11-2-5-13(6-3-11)21-8-1-9-25(21,23)24/h2-7,10H,1,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQQYGUHKUIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

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